2-[(5-{[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-((E)-1-{5-[(2-METHOXYPHENOXY)METHYL]-2-FURYL}METHYLIDENE)ACETOHYDRAZIDE
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Overview
Description
2-[(5-{[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-((E)-1-{5-[(2-METHOXYPHENOXY)METHYL]-2-FURYL}METHYLIDENE)ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as pyrazole, triazole, and furan rings
Preparation Methods
The synthesis of 2-[(5-{[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-((E)-1-{5-[(2-METHOXYPHENOXY)METHYL]-2-FURYL}METHYLIDENE)ACETOHYDRAZIDE involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the pyrazole and triazole intermediates, followed by their coupling through a series of reactions involving reagents such as hydrazine, acetic anhydride, and various catalysts. Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing advanced techniques such as continuous flow synthesis and high-throughput screening .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and triazole rings, using reagents such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but typically include various substituted pyrazole and triazole derivatives
Scientific Research Applications
2-[(5-{[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-((E)-1-{5-[(2-METHOXYPHENOXY)METHYL]-2-FURYL}METHYLIDENE)ACETOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It is used in the development of new agrochemicals and materials with enhanced performance characteristics
Mechanism of Action
The mechanism of action of 2-[(5-{[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-((E)-1-{5-[(2-METHOXYPHENOXY)METHYL]-2-FURYL}METHYLIDENE)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition of specific biological processes, such as cell proliferation in cancer cells or the growth of microbial pathogens. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in signal transduction and metabolic pathways .
Comparison with Similar Compounds
Compared to other similar compounds, 2-[(5-{[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-((E)-1-{5-[(2-METHOXYPHENOXY)METHYL]-2-FURYL}METHYLIDENE)ACETOHYDRAZIDE stands out due to its unique combination of functional groups and its potential for diverse applications. Similar compounds include:
3,5-Bis(trifluoromethyl)-1H-pyrazole: Known for its use in pharmaceuticals and agrochemicals.
4-Ethyl-1,2,4-triazole: Commonly used in the synthesis of various heterocyclic compounds.
2-Methoxyphenoxy derivatives: Studied for their biological activities and potential therapeutic applications
This compound’s distinct structure and properties make it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
2-[[5-[[3,5-bis(difluoromethyl)pyrazol-1-yl]methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[5-[(2-methoxyphenoxy)methyl]furan-2-yl]methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25F4N7O4S/c1-3-35-21(12-36-18(24(28)29)10-17(34-36)23(26)27)31-33-25(35)41-14-22(37)32-30-11-15-8-9-16(40-15)13-39-20-7-5-4-6-19(20)38-2/h4-11,23-24H,3,12-14H2,1-2H3,(H,32,37)/b30-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNZAGBDCLOAPS-KNBZMSCYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC=C(O2)COC3=CC=CC=C3OC)CN4C(=CC(=N4)C(F)F)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=C(O2)COC3=CC=CC=C3OC)CN4C(=CC(=N4)C(F)F)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25F4N7O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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